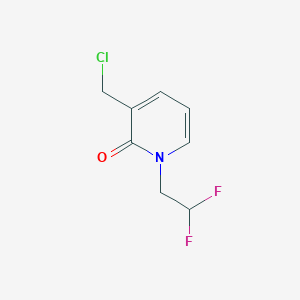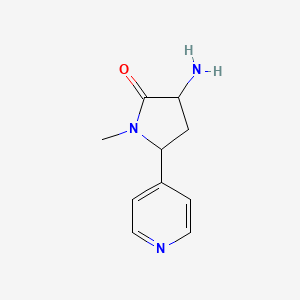
2-Chloro-5-methylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methylphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a reagent for forming carbon-carbon bonds. The presence of both chlorine and methyl groups on the phenyl ring provides unique reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methylphenylZinc bromide typically involves the reaction of 2-Chloro-5-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction can be represented as follows: [ \text{2-Chloro-5-methylbromobenzene} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-methylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and stabilize the organozinc compound.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
2-Chloro-5-methylphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism by which 2-Chloro-5-methylphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including oxidative addition, transmetalation, and reductive elimination, depending on the reaction conditions and catalysts used. The molecular targets and pathways involved are primarily related to the formation and breaking of carbon-zinc and carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
- 2-ChlorophenylZinc bromide
- 2-MethylphenylZinc bromide
- 5-MethylphenylZinc bromide
Comparison: Compared to similar compounds, 2-Chloro-5-methylphenylZinc bromide offers unique reactivity due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution pattern can influence the electronic properties and steric effects, making it a valuable reagent in selective organic transformations.
Propriétés
Formule moléculaire |
C7H6BrClZn |
|---|---|
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-methylbenzene-6-ide |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OFMBCYVXZMBCGK-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[C-]=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



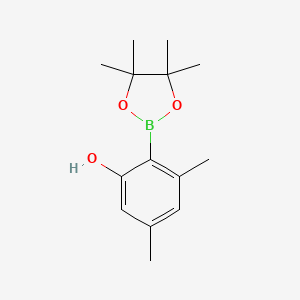

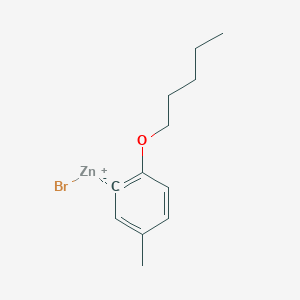

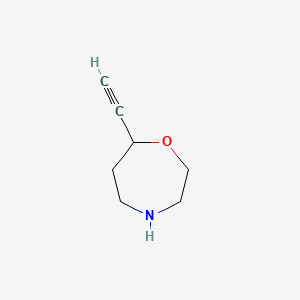

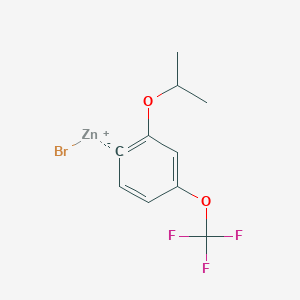

![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
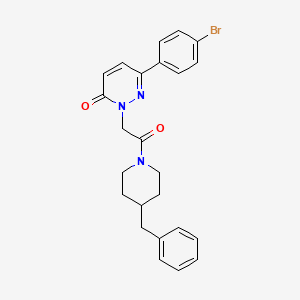
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)
